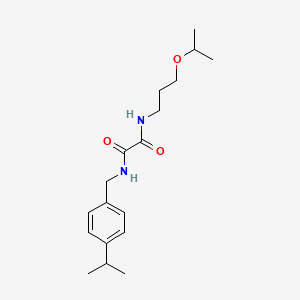![molecular formula C18H17N3O2 B4593622 2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate](/img/structure/B4593622.png)
2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate
Descripción general
Descripción
2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Aplicaciones Científicas De Investigación
2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Medicine: Investigated for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and functional materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate typically involves the reaction of 2-phenylquinazolin-4-amine with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
2-Phenylquinazolin-4-amine: A precursor in the synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl acetate.
4-Methyl-2-phenylquinazoline: Another quinazoline derivative with similar biological activities.
2-Phenyl-4-styrylquinazoline: Known for its anticancer properties
Uniqueness: this compound is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)23-12-11-19-18-15-9-5-6-10-16(15)20-17(21-18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGCZFNUQHUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4593541.png)
![6-chloro-3-[({[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4593553.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4593560.png)


![(Z)-N,N-diethyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B4593579.png)
![N-[2-(tert-butylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4593595.png)
![(5E)-1-[(4-Methoxyphenyl)methyl]-5-[(6-nitro-2H-1,3-benzodioxol-5-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4593602.png)
![[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-methoxybenzoate](/img/structure/B4593603.png)
![5-[(Pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4593608.png)
![4-allyl-3-(3-chloro-1-benzothien-2-yl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4593613.png)

![3-(4-fluorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4593635.png)
